gamma-Glutamyl-S-1-propenyl cysteine

Descripción general

Descripción

Gamma-Glutamyl-S-1-propenyl cysteine: is a dipeptide compound found in various biological systems. It is known for its role in the metabolism of sulfur-containing amino acids and its involvement in the biosynthesis of glutathione, a crucial antioxidant in cells .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gamma-Glutamyl-S-1-propenyl cysteine can be synthesized through the enzymatic reaction involving gamma-glutamyl transpeptidase. This enzyme catalyzes the transfer of the gamma-glutamyl group from glutathione to cysteine, forming gamma-glutamyl cysteine, which can then be further modified to include the propenyl group .

Industrial Production Methods: Industrial production of this compound typically involves biotechnological methods using microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overexpress the necessary enzymes, allowing for efficient production of the compound .

Análisis De Reacciones Químicas

Types of Reactions: Gamma-Glutamyl-S-1-propenyl cysteine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in cellular metabolism and detoxification processes .

Common Reagents and Conditions:

Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides, leading to the formation of various derivatives.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, which have distinct biological activities and applications .

Aplicaciones Científicas De Investigación

γ-Glutamyl-S-1-propenyl cysteine is a glutamyl peptide present in Allium species, such as onion and garlic . While research on this specific compound is limited, studies suggest potential applications in various areas, including osteoclastogenesis inhibition and flavor modulation .

Scientific Research Applications

Inhibition of Osteoclastogenesis:

- In vitro studies Experiments have shown that γ-glutamyl-propenyl-cysteine sulfoxide (GPCS) can inhibit osteoclast formation at concentrations of 1 mM and higher using CSF-1/RANKL primed bone marrow cells . However, GPCS did not affect the activation of existing osteoclasts .

- Structure-function relationship Research indicates that the cysteine moiety within the GPCS molecule may be responsible for its inhibitory effects on osteoclastogenesis. Other compounds containing a cysteine moiety also inhibited osteoclastogenesis, while those without it did not show an effect .

- In vivo studies Animal studies using rats have shown that both onion with GPCS and onion without GPCS significantly inhibited bone resorption . However, orally administered GPCS has low bioavailability (approximately 1%), which may limit its direct effects in vivo .

Flavor Modulation:

- Flavor Precursor γ-Glutamyl-S-alkylcysteines, including γ-glutamyl-S-1-propenyl cysteine, are precursors of flavor compounds in Allium species .

- Formation of Thiosulfinates These γ-glutamyl peptides are involved in the formation of age-dependent trans-1-propenyl thiosulfinates, which contribute to the characteristic flavor of garlic and other Allium vegetables .

Other Potential Applications:

- Immunomodulatory Effects S-1-propenyl-l-cysteine (S1PC), a stereoisomer of S-allyl-l-cysteine (SAC), is found in aged garlic extract (AGE) and has shown immunomodulatory effects in vitro and in vivo . S1PC also reduced blood pressure in hypertensive animal models .

- Drug-Drug Interaction S1PC has little inhibitory influence on human cytochrome P450 activities, even at a concentration of 1 mM, suggesting it may be a safe component of AGE with respect to drug-drug interactions .

- Miscellaneous According to MedChem Express, γ-Glutamyl-S-1-propenyl cysteine may have applications in areas such as anti-infection, apoptosis, autophagy, and immunology/inflammation .

Note: While S1PC is a stereoisomer of S-allyl-l-cysteine (SAC), and shares similar properties with γ-Glutamyl-S-1-propenyl cysteine, the data above refers to studies done on S1PC, not the compound of focus .

Mecanismo De Acción

Gamma-Glutamyl-S-1-propenyl cysteine exerts its effects primarily through its involvement in the gamma-glutamyl cycle. This cycle is crucial for maintaining cellular levels of glutathione, which acts as a major antioxidant. The compound is involved in the transfer of gamma-glutamyl groups to amino acids and peptides, facilitating the synthesis and degradation of glutathione . The molecular targets include various enzymes involved in redox regulation and detoxification pathways .

Comparación Con Compuestos Similares

Gamma-Glutamyl-S-allyl cysteine: Found in garlic, this compound has similar antioxidant properties but differs in its alkyl group.

Gamma-Glutamyl-S-methyl cysteine: Another sulfur-containing dipeptide with distinct biological activities.

Uniqueness: Gamma-Glutamyl-S-1-propenyl cysteine is unique due to its specific propenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in research focused on oxidative stress and redox biology .

Propiedades

IUPAC Name |

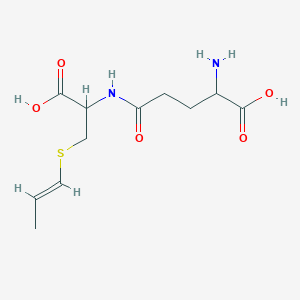

2-amino-5-[(1-carboxy-2-prop-1-enylsulfanylethyl)amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O5S/c1-2-5-19-6-8(11(17)18)13-9(14)4-3-7(12)10(15)16/h2,5,7-8H,3-4,6,12H2,1H3,(H,13,14)(H,15,16)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUFSTXJBHAEIBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CSCC(C(=O)O)NC(=O)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.